Ethyl Nonanoate

Catalog No.
S572819
CAS No.
123-29-5
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Nonanoate

CAS Number

123-29-5

Product Name

Ethyl Nonanoate

IUPAC Name

ethyl nonanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-10H2,1-2H3

InChI Key

BYEVBITUADOIGY-UHFFFAOYSA-N

SMILES

Array

solubility

0.0295 mg/mL at 25 °C
Soluble in propylene glycol, insoluble in water
1ml in 10ml 70% ethanol (in ethanol)

Canonical SMILES

CCCCCCCCC(=O)OCC

The exact mass of the compound Ethyl nonanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.58e-04 m0.0295 mg/ml at 25 °c0.0295 mg/ml at 25 °csoluble in propylene glycol, insoluble in water1ml in 10ml 70% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8901. It belongs to the ontological category of fatty acid ethyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl nonanoate, a medium-chain fatty acid ethyl ester, is a highly versatile chemical intermediate, solvent, and analytical standard characterized by its distinct rosy-fruity and cognac-like aroma . With a molecular weight of 186.29 g/mol and a density of 0.866 g/mL at 25 °C, it presents as a stable, colorless liquid that is practically insoluble in water but highly miscible in alcohols and ethers. In industrial and laboratory procurement, its primary value lies in its precise mid-range thermal and physical properties—situated perfectly between the more common even-chain homologous esters—making it an indispensable material for controlled-volatility formulations, flavor and fragrance blending, and as an internal standard in gas chromatography workflows .

Generic substitution of ethyl nonanoate with its closest even-chain analogs, such as ethyl octanoate (C8) or ethyl decanoate (C10), fundamentally compromises processability and analytical accuracy . In formulation contexts, replacing ethyl nonanoate with ethyl octanoate introduces a compound with nearly twice the vapor pressure, leading to rapid flash-off and formulation instability, while ethyl decanoate is too heavy and lacks the necessary volatility for proper headspace partitioning . Furthermore, in analytical chemistry, substituting ethyl nonanoate with even-chain esters as an internal standard is unviable; even-chain esters are abundant natural byproducts of fermentation, meaning their use would introduce severe baseline interference and invalidate quantitative SPME-GC-MS assays [1].

Vapor Pressure and Formulation Volatility Control

Ethyl nonanoate demonstrates a vapor pressure of 0.08 mmHg at 25 °C, offering a precisely intermediate volatility profile compared to its homologous analogs. In contrast, the shorter-chain ethyl octanoate exhibits a significantly higher vapor pressure of approximately 0.15 mmHg (0.2 hPa at 20 °C), leading to faster evaporation rates. Conversely, the longer-chain ethyl decanoate has a much lower vapor pressure of approximately 0.015 mmHg (0.02 hPa at 20 °C). This quantitative difference makes ethyl nonanoate optimal for applications requiring sustained release without the rapid flash-off associated with C8 esters.

Evidence DimensionVapor pressure at 20-25 °C
Target Compound Data0.08 mmHg (25 °C)
Comparator Or BaselineEthyl octanoate (~0.15 mmHg) and Ethyl decanoate (~0.015 mmHg)
Quantified Difference~2x lower volatility than ethyl octanoate; ~5x higher than ethyl decanoate
ConditionsStandard atmospheric pressure, 20-25 °C

Enables precise control of evaporation rates in flavor, fragrance, and solvent formulations where C8 esters evaporate too quickly and C10 esters remain too heavy.

Odor Detection Threshold and Matrix Masking

In sensory and flavor matrix applications, ethyl nonanoate exhibits an odor detection threshold of 850 ppb in wine matrices [1]. This is substantially higher than that of ethyl decanoate, which has a threshold of 510 ppb in the same matrix [1]. The higher threshold allows ethyl nonanoate to provide subtle background notes without overpowering the primary active aromatic compounds in a formulation, unlike highly pungent shorter-chain esters.

Evidence DimensionOdor detection threshold
Target Compound Data850 ppb (in wine)
Comparator Or BaselineEthyl decanoate (510 ppb in wine)
Quantified Difference66% higher detection threshold than ethyl decanoate
ConditionsSensory evaluation in wine/aqueous matrices

Prevents sensory masking in complex formulations, making it a superior blending agent compared to more pungent homologous esters.

SPME-GC-MS Internal Standard Suitability and Baseline Clarity

Ethyl nonanoate is heavily utilized as an internal standard in Solid-Phase Micro-Extraction (SPME) GC-MS for quantifying esters in complex matrices like distilled spirits [1]. Its boiling point of 227 °C places its GC retention time perfectly between the highly abundant natural fermentation products ethyl octanoate (BP 208 °C) and ethyl decanoate (BP 245 °C) . Because ethyl nonanoate (an odd-chain fatty acid ester) occurs naturally in much lower trace amounts than even-chain C8 and C10 esters, it provides a clean baseline without native interference [1].

Evidence DimensionBoiling point and GC retention spacing
Target Compound Data227 °C (clean baseline, odd-chain)
Comparator Or BaselineEthyl octanoate (208 °C) and Ethyl decanoate (245 °C)
Quantified Difference~19-18 °C retention spacing from adjacent even-chain esters
ConditionsSPME-GC-MS analysis of fermentation matrices

Ensures accurate, interference-free quantification of volatile organic compounds in analytical workflows, which is impossible if using abundant even-chain esters.

Internal Standard for Volatile Organic Compound (VOC) Quantification

Due to its odd-chain structure and optimal boiling point spacing (227 °C) between common even-chain esters, ethyl nonanoate is the premier choice as an internal standard for SPME-GC-MS workflows. It ensures a clean analytical baseline free from native matrix interference when quantifying fermentation byproducts in distilled spirits and complex food matrices [1].

Controlled-Release Fragrance and Flavor Blending

With a vapor pressure of 0.08 mmHg at 25 °C, ethyl nonanoate provides a highly stable, intermediate evaporation profile. This makes it ideal for formulations where ethyl octanoate flashes off too rapidly and ethyl decanoate is insufficiently volatile, ensuring sustained release of rosy-fruity notes without sensory overpowering [2].

Intermediate-Polarity Solvent for Hydrophobic Extractions

Ethyl nonanoate's specific logP and miscibility profile make it a highly effective intermediate-polarity solvent for liquid-liquid extractions. It bridges the gap between lighter acetates and heavy fatty acid esters, offering optimized partitioning for mid-weight hydrophobic analytes .

Physical Description

Liquid
Colourless liquid with a fatty, fruity brandy-like odou

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

186.161979940 Da

Monoisotopic Mass

186.161979940 Da

Boiling Point

119.00 °C. @ 23.00 mm Hg

Heavy Atom Count

13

Density

0.863-0.867

Melting Point

-44.5 °C

UNII

KSH683S98J

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1634 of 1678 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

123-29-5

Wikipedia

Ethyl nonanoate

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Emollient

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Nonanoic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Liu et al. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule Nature Chemistry, doi: 10.1038/nchem.751, published online 8 August 2010 http://www.nature.com/nchem

Explore Compound Types